An In-depth Technical Guide to m-PEG24-SH: Structure, Properties, and Applications
An In-depth Technical Guide to m-PEG24-SH: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol, specifically with a chain length of 24 ethylene glycol units (m-PEG24-SH). It is intended for researchers, scientists, and drug development professionals who are utilizing PEGylation technologies. This document details the structure, chemical properties, and common applications of m-PEG24-SH, including protocols for its use in bioconjugation.
Core Concepts: Introduction to m-PEG24-SH
Methoxy-poly(ethylene glycol)-thiol (m-PEG-SH) is a heterobifunctional linker molecule widely employed in the field of bioconjugation. The "m" signifies a methoxy group (-OCH₃) capping one end of the polyethylene glycol (PEG) chain, rendering it chemically inert. The other terminus features a reactive thiol group (-SH), which offers a specific point of covalent attachment to other molecules. The PEG chain itself, in this case comprising 24 ethylene glycol repeats, is a hydrophilic and biocompatible polymer. This structure confers several advantageous properties to molecules it is conjugated with, a process known as PEGylation. These benefits include enhanced solubility, increased stability, and reduced immunogenicity.[1]
The thiol functional group provides a versatile handle for conjugation. It exhibits high affinity for gold surfaces, making it a popular choice for the surface modification of gold nanoparticles and films.[1][2] Furthermore, the thiol group can readily react with other thiol-reactive moieties such as maleimides, iodoacetyl groups, and pyridyldithio groups, enabling the formation of stable covalent bonds with proteins, peptides, and other biomolecules.[2]
Structural and Chemical Properties of m-PEG24-SH
Quantitative Data Summary
The following table summarizes the key quantitative data for m-PEG24-SH and its closely related analogues. It is important to note that the molecular weight for m-PEG24-SH is an estimate based on the molecular weights of m-PEG24-alcohol and m-PEG24-amine.
| Property | Value | Source(s) |
| Molecular Formula | C₅₁H₁₀₄O₂₅S (Estimated) | Inferred |
| Molecular Weight | ~1122.4 g/mol (Estimated) | Inferred from[3] |
| Purity | Typically >95% | |
| Appearance | White to off-white solid, semi-solid, or liquid (depending on MW) | |
| Solubility | Soluble in water, ethanol, chloroform, DMSO, DCM, THF | |
| Reactive Group | Thiol (-SH) | |
| Storage Conditions | Store at -20°C, desiccated. For best stability, handle under inert gas. |
Chemical Reactivity and Stability
The primary reactive site of m-PEG24-SH is the terminal thiol group. This nucleophilic group can participate in several types of conjugation reactions:
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Thiol-Maleimide Addition: The thiol group reacts specifically and efficiently with maleimide groups at a pH range of 6.5-7.5 to form a stable thioether bond. This is one of the most common methods for conjugating PEG-SH to proteins at cysteine residues.
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Thiol-Haloacetyl Reaction: Haloacetyl groups, such as iodoacetyl or bromoacetyl, react with sulfhydryl groups at physiological to alkaline pH (7.2-9) to form stable thioether linkages. To avoid side reactions, these reactions are often performed in the dark.
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Disulfide Bond Formation: The thiol group can be oxidized to form a disulfide bond (-S-S-) with another thiol-containing molecule. This linkage is reversible and can be cleaved by reducing agents.
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Reaction with Gold Surfaces: The thiol group has a strong affinity for gold surfaces, leading to the formation of a self-assembled monolayer. This property is extensively used in nanotechnology for the functionalization of gold nanoparticles.
Stability Considerations:
m-PEG-SH reagents are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers. It is therefore crucial to store them under an inert atmosphere and at low temperatures. If disulfide formation is suspected, the free thiol can be regenerated by treatment with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Experimental Protocols
The following sections provide generalized experimental protocols for the use of m-PEG-SH in bioconjugation. The specific conditions may require optimization depending on the molecules involved.
General Handling and Preparation of m-PEG-SH Stock Solutions
Due to their potential to be low-melting solids or viscous liquids, it is often more practical to work with stock solutions of m-PEG-SH.
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Equilibration: Before opening, allow the vial of m-PEG-SH to equilibrate to room temperature to prevent moisture condensation.
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Dissolution: Prepare a stock solution by dissolving the m-PEG-SH in an anhydrous, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
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Storage: Store the unused stock solution at -20°C under an inert gas (e.g., argon or nitrogen). Use a syringe with a septum to withdraw the solution to minimize exposure to air.
Conjugation of m-PEG-SH to a Maleimide-Activated Protein
This protocol describes a typical procedure for the PEGylation of a protein containing a maleimide group.
Materials:
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Maleimide-activated protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 6.5-7.5)
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m-PEG-SH stock solution in DMSO or DMF
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Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
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Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
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Protein Preparation: Dissolve the maleimide-activated protein in a conjugation buffer at a concentration of 1-10 mg/mL. The buffer should be free of other thiol-containing compounds.
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PEGylation Reaction: Add a 5- to 20-fold molar excess of the m-PEG-SH stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
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Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
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Quenching: Add a quenching reagent in molar excess to the unreacted maleimide groups to stop the reaction.
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Purification: Remove the excess m-PEG-SH and other reaction components by size-exclusion chromatography, dialysis, or another suitable purification method.
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Analysis: Characterize the resulting PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.
Visualizing Workflows and Structures
Structure of m-PEG24-SH
Caption: Chemical structure of m-PEG24-SH.
General Bioconjugation Workflow
Caption: Workflow for protein PEGylation.
Applications in Research and Drug Development
The unique properties of m-PEG24-SH make it a valuable tool in various applications:
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Drug Delivery: PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecule drugs. This can lead to a longer circulation half-life, reduced dosing frequency, and decreased toxicity.
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PROTACs: m-PEG-SH is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins.
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Nanotechnology: It is widely used to functionalize the surface of nanoparticles, such as gold nanoparticles, to enhance their stability in biological fluids and to attach targeting ligands.
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Biomaterials: m-PEG-SH can be used to modify surfaces to reduce non-specific protein adsorption and improve biocompatibility.
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Diagnostics: The conjugation of m-PEG-SH to diagnostic agents can improve their performance and in vivo behavior.
